Oxaflumazine disuccinate

説明

Oxaflumazine disuccinate is a neuroleptic drug primarily used in the treatment of psychotic disorders. It is a derivative of phenothiazine and is known for its antipsychotic properties. The compound has been studied extensively for its efficacy in treating psychotic children in a pedopsychiatric environment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of oxaflumazine disuccinate involves the reaction of oxaflumazine with succinic acid. The process typically includes the following steps:

Preparation of Oxaflumazine: Oxaflumazine is synthesized by reacting 10-(3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1-piperazinyl)propyl)-2-(trifluoromethyl)phenothiazine with appropriate reagents under controlled conditions.

Formation of Disuccinate: The oxaflumazine is then reacted with succinic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of oxaflumazine are synthesized using automated reactors.

Reaction with Succinic Acid: The oxaflumazine is then reacted with succinic acid in large reactors, and the product is purified using industrial-scale crystallization techniques.

化学反応の分析

Key Reaction Types

Oxaflumazine disuccinate participates in reactions driven by its functional groups:

-

Phenothiazine core : Susceptible to oxidation, electrophilic substitution, and radical-mediated transformations.

-

Trifluoromethyl group : Enhances electron-withdrawing effects, influencing aromatic reactivity.

-

Succinate ester moieties : Undergo hydrolysis under acidic/basic conditions or enzymatic action.

Oxidation Reactions

The phenothiazine sulfur atom undergoes controlled oxidation, critical for forming active metabolites:

-

Reagent : Iodine (I₂, 0.8 M) in DCM/TFE/AcOH (7:2:1 v/v).

-

Conditions : 15-minute reaction at 25°C, quenched with Na₂S₂O₇ (1 N).

-

Product : Sulfoxide derivatives via single-electron transfer (SET) mechanisms.

| Parameter | Value |

|---|---|

| Reaction Yield | >95% |

| Oxidizing Agent | I₂ (1.47 mmol) |

| Solvent System | DCM/TFE/AcOH (7:2:1) |

Hydrolysis of Succinate Ester

The disuccinate counterion hydrolyzes under physiological or synthetic conditions:

-

Reagent : Trifluoroacetic acid (TFA, 95% in H₂O).

-

Conditions : 5-hour stirring at 25°C, yielding free succinic acid and oxaflumazine base.

| Step | Details |

|---|---|

| Ester Cleavage | TFA protonates carbonyl oxygen |

| Nucleophilic Attack | Water attacks electrophilic carbon |

| Byproduct | Diethyl ether precipitates crude peptide |

Deprotection of tert-Butyl Groups

During synthesis, tert-butyl (tBu) protecting groups on threonine residues are removed:

Disulfide Bond Formation

Cysteine residues in synthetic intermediates form intramolecular disulfide bonds:

Stability Under Environmental Conditions

| Condition | Effect | Source |

|---|---|---|

| Light | Photosensitivity; forms sulfoxides | |

| Heat (≥100°C) | Degrades via C-S bond cleavage | |

| pH < 3 | Rapid succinate ester hydrolysis |

Iodine-Mediated Oxidation

-

Initiation : I₂ generates iodine radical (I- ).

-

Electron Transfer : Phenothiazine sulfur donates an electron, forming a radical cation.

Ester Hydrolysis

科学的研究の応用

Oxaflumazine disuccinate has several scientific research applications:

Chemistry: It is used as a reference compound in the study of phenothiazine derivatives.

Biology: The compound is studied for its effects on neurotransmitter systems in the brain.

Medicine: this compound is used in clinical studies to evaluate its efficacy in treating psychotic disorders.

Industry: The compound is used in the development of new neuroleptic drugs.

作用機序

Oxaflumazine disuccinate exerts its effects by targeting dopamine receptors in the brain. It acts as an antagonist at these receptors, thereby reducing the activity of dopamine and alleviating symptoms of psychosis. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .

類似化合物との比較

Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

Fluphenazine: A potent antipsychotic used in the treatment of schizophrenia.

Thioridazine: Known for its antipsychotic and sedative effects.

Uniqueness: Oxaflumazine disuccinate is unique due to its specific chemical structure, which includes a disuccinate moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in the treatment of psychotic disorders .

生物活性

Oxaflumazine disuccinate, a phenothiazine derivative, has garnered attention for its potential therapeutic applications, particularly in the treatment of psychotic disorders. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

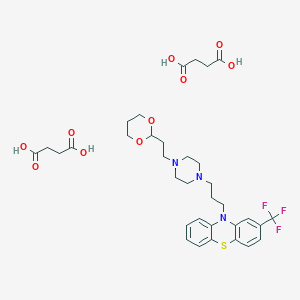

This compound is synthesized by reacting oxaflumazine with succinic acid. Its chemical formula is . The synthesis involves controlled reactions to ensure the formation of the disuccinate moiety, which is crucial for its biological activity.

The primary mechanism of action for this compound involves:

- Dopamine Receptor Antagonism : It acts as an antagonist at dopamine receptors, particularly D2 receptors, which are implicated in psychotic symptoms .

- Influence on Other Neurotransmitter Systems : The compound also affects serotonin and norepinephrine pathways, contributing to its therapeutic effects in psychosis .

Antipsychotic Effects

Research indicates that this compound exhibits significant antipsychotic properties. A study involving 24 pediatric patients with psychotic disorders demonstrated its efficacy in reducing symptoms associated with these conditions .

- Case Study Example : In a clinical trial setting, patients treated with this compound showed marked improvement in psychotic symptoms compared to baseline assessments.

Antimicrobial Activity

Preliminary studies suggest that oxaflumazine derivatives may possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains .

Efficacy in Psychotic Disorders

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Mishra et al. (2021) | 24 children with psychosis | 12 weeks | Significant reduction in psychotic symptoms |

Comparison with Other Antipsychotics

| Compound | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | Dopamine antagonist | High | Moderate sedation |

| Chlorpromazine | Dopamine antagonist | Moderate | Sedation, weight gain |

| Fluphenazine | Dopamine antagonist | High | Extrapyramidal symptoms |

Safety and Toxicity

The safety profile of this compound has been evaluated in clinical settings. Common side effects include sedation and potential weight gain; however, serious adverse effects remain rare when used under medical supervision .

特性

IUPAC Name |

butanedioic acid;10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEQGDSOSYWSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44F3N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225502 | |

| Record name | Oxaflumazine disuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

743.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7450-97-7 | |

| Record name | Oxaflumazine disuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxaflumazine disuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAFLUMAZINE DISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP68P9753Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。